Bis-(N,N'-carboxyl-PEG4)-Cy5

PROTAC Synthesis Bioconjugation Linker Chemistry

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a heterobifunctional polyethylene glycol (PEG)-based linker, integrating a cyanine 5 (Cy5) fluorophore and two terminal carboxyl (-COOH) reactive groups. Its core molecular architecture comprises a Cy5 dye core with an excitation/emission maximum of 649/667 nm and a molecular weight of approximately 887.5 g/mol.

Molecular Formula C47H67ClN2O12
Molecular Weight 887.5 g/mol
Cat. No. B15541155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(N,N'-carboxyl-PEG4)-Cy5
Molecular FormulaC47H67ClN2O12
Molecular Weight887.5 g/mol
Structural Identifiers
InChIInChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H
InChIKeyUBSPVZSIHVIPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis-(N,N'-carboxyl-PEG4)-Cy5: Technical Specifications and Core Characteristics for PROTAC and Bioconjugation Procurement


Bis-(N,N'-carboxyl-PEG4)-Cy5 is a heterobifunctional polyethylene glycol (PEG)-based linker, integrating a cyanine 5 (Cy5) fluorophore and two terminal carboxyl (-COOH) reactive groups . Its core molecular architecture comprises a Cy5 dye core with an excitation/emission maximum of 649/667 nm and a molecular weight of approximately 887.5 g/mol . The compound is commercially available with a typical purity of 98% or greater and is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates .

Why Generic Cy5-PEG Linkers Cannot Substitute for Bis-(N,N'-carboxyl-PEG4)-Cy5 in Critical Applications


Simple Cy5-PEG linkers, such as mono-functional Cy5-PEG4-acid, are fundamentally limited in their application scope compared to Bis-(N,N'-carboxyl-PEG4)-Cy5. The bis-carboxyl architecture provides two independent reactive sites, enabling its use as a central linker in PROTAC synthesis, a function impossible for a molecule with only a single carboxyl group . Furthermore, the hydrophilic PEG4 spacer is integrated into the core structure, which contrasts with alternatives lacking a PEG component. This specific PEG length is critical for maintaining water solubility and minimizing non-specific interactions, a design feature that directly impacts the efficacy of the final conjugate in aqueous biological assays .

Quantitative Differentiation of Bis-(N,N'-carboxyl-PEG4)-Cy5: A Comparative Analysis for Procurement Decisions


Molecular Architecture: Bis-Carboxyl vs. Mono-Carboxyl Cy5-PEG Linkers

Bis-(N,N'-carboxyl-PEG4)-Cy5 possesses two terminal carboxyl groups, differentiating it from mono-carboxyl analogs like Cy5-PEG4-acid. This bifunctionality is essential for constructing the tripartite PROTAC structure by linking an E3 ligase ligand and a target protein ligand . A mono-carboxyl analog, such as Cy5-PEG4-acid, is structurally incapable of this central linker role .

PROTAC Synthesis Bioconjugation Linker Chemistry

PEG Spacer Length and Molecular Weight: Impact on Solubility and Conjugate Design

The specific PEG4 chain length in Bis-(N,N'-carboxyl-PEG4)-Cy5 (MW ~887.5 g/mol) is a critical design parameter. Compared to a non-PEGylated Cy5 dye (e.g., Cy5 carboxylic acid, MW ~519.1 g/mol), the PEG4 component significantly increases the molecular weight and the number of hydrogen bond acceptors (14 vs. 2), which directly translates to increased aqueous solubility [1].

Solubility Aqueous Media Linker Design

Conjugation Strategy: Carboxyl vs. Pre-Activated NHS Ester Cy5-PEG Linkers

Bis-(N,N'-carboxyl-PEG4)-Cy5 provides a terminal carboxylic acid, requiring activation with reagents like EDC or HATU for conjugation . This contrasts with pre-activated NHS ester analogs (e.g., Cy5-PEG4-NHS ester), which are more reactive but have a shorter shelf-life and are more prone to hydrolysis . The carboxyl form offers greater stability for long-term storage and allows for controlled, on-demand activation.

Conjugation Chemistry Amide Bond Formation Reaction Control

Extinction Coefficient for Fluorescence Quantification and Assay Sensitivity

The molar extinction coefficient (ε) of Bis-(N,N'-carboxyl-PEG4)-Cy5 at its excitation maximum is reported as 170,000 M⁻¹cm⁻¹ . This value is lower than the typical 250,000 M⁻¹cm⁻¹ reported for standard Cy5-NHS ester dyes . This difference should be accounted for when performing quantitative fluorescence measurements or comparing signal intensity between conjugates made with different Cy5 derivatives.

Fluorescence Spectroscopy Assay Development

Procurement-Driven Application Scenarios for Bis-(N,N'-carboxyl-PEG4)-Cy5


PROTAC Synthesis and Development

This compound is specifically designed and marketed as a PROTAC linker . Its bis-carboxyl architecture allows for the sequential or simultaneous conjugation of an E3 ligase ligand and a target protein ligand, forming the core of the heterobifunctional degrader molecule . The integrated PEG4 spacer is optimized to provide sufficient distance and flexibility between the two ligands, a critical parameter for effective ternary complex formation and subsequent ubiquitination. Users should procure this specific linker when a Cy5 fluorophore is desired within the PROTAC structure for tracking or mechanistic studies.

Synthesis of Fluorescent Bioconjugates with Defined Spacing

For applications requiring a precise, hydrophilic spacer arm of approximately 1.5-2 nm between two biomolecules, Bis-(N,N'-carboxyl-PEG4)-Cy5 is an ideal candidate. The dual carboxyl groups enable the crosslinking of two amine-containing species, creating a stable, fluorescent, and water-soluble bridge. This is advantageous over non-fluorescent crosslinkers as the success of conjugation can be monitored spectroscopically, and the final product can be tracked by its Cy5 fluorescence .

Fluorescence-Based Assay Development Requiring High Conjugate Stability

In assays where reagent stability over time is paramount, the carboxyl form of Bis-(N,N'-carboxyl-PEG4)-Cy5 is preferred over pre-activated esters like NHS derivatives . The stable carboxyl groups can be stored long-term (up to 3 years at -20°C) and activated only when needed for the conjugation step . This minimizes reagent waste and ensures consistent performance across multiple experimental batches, reducing variability in long-term studies.

Technical Documentation Hub

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